3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5
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Overview
Description
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-NITROBENZOATE typically involves multistep organic reactions. One common approach is to start with the preparation of the pyrazole core, followed by the introduction of the benzenesulfonyl and nitrobenzoate groups. Key steps may include:
Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a β-diketone.
Esterification: The final step involves the esterification of the pyrazole derivative with 2-nitrobenzoic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The sulfonyl group can be reduced to a thiol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while sulfonyl group reduction would produce a thiol derivative.
Scientific Research Applications
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-NITROBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-NITROBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitro groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL BENZOATE: Lacks the nitro group, which may affect its reactivity and applications.
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 4-NITROBENZOATE: Similar structure but with the nitro group in a different position, potentially altering its chemical properties.
Uniqueness
4-(BENZENESULFONYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL 2-NITROBENZOATE is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H17N3O6S |
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Molecular Weight |
463.5 g/mol |
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C23H17N3O6S/c1-16-21(33(30,31)18-12-6-3-7-13-18)22(25(24-16)17-10-4-2-5-11-17)32-23(27)19-14-8-9-15-20(19)26(28)29/h2-15H,1H3 |
InChI Key |
MUZKLLZROSIKDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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